2-Sulfobenzoic acid
CAS No.: 30553-06-1
Cat. No.: VC13299955
Molecular Formula: C7H6O5S
Molecular Weight: 202.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30553-06-1 |
|---|---|
| Molecular Formula | C7H6O5S |
| Molecular Weight | 202.19 g/mol |
| IUPAC Name | 2-sulfobenzoic acid |
| Standard InChI | InChI=1S/C7H6O5S/c8-7(9)5-3-1-2-4-6(5)13(10,11)12/h1-4H,(H,8,9)(H,10,11,12) |
| Standard InChI Key | ZMPRRFPMMJQXPP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O |
Introduction
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆O₅S | |
| Molecular Weight | 202.18 g/mol | |
| Density | 1.6 ± 0.1 g/cm³ | |
| Melting Point | 142°C | |
| Boiling Point | Decomposes before boiling | |
| Solubility | Highly soluble in water |
The compound’s strong acidity arises from the electron-withdrawing effects of the sulfonic group, with estimated pKa values of ~1–2 for -SO₃H and ~2–3 for -COOH. Its crystalline hydrate form (CAS 123333-68-6) further enhances stability by mitigating hygroscopicity .
Synthesis and Industrial Production
Oxidation of Thianaphthene
The primary industrial synthesis involves the oxidation of thianaphthene (a bicyclic sulfide) under strong oxidizing conditions. As detailed in US Patent 2642458A, thianaphthene undergoes ring cleavage when treated with alkali metal permanganates (e.g., KMnO₄) or dichromates in alkaline aqueous solutions . Key steps include:
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Refluxing a mixture of thianaphthene and potassium permanganate.
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Maintaining a 1.1:1 molar ratio of permanganate to thianaphthene to ensure complete oxidation.
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Filtering manganese dioxide byproducts to isolate 2-sulfobenzoic acid .
This method yields high-purity product (up to 85% efficiency) and avoids isomer separation challenges .
Alternative Routes
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Sulfonation of Benzoic Acid: Direct sulfonation using oleum or sulfuric acid, though less selective due to potential polysubstitution.
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Hydrate Formation: Crystallization from aqueous solutions to produce the stable hydrate form .
Chemical Reactivity and Applications
Zwitterionic Derivatives and Coordination Chemistry
2-Sulfobenzoic acid anhydride reacts with N-Boc-protected α-amino alcohols to form zwitterionic esters (e.g., 1,2-C₆H₄(SO₃⁻)(CO₂CH₂CHRNH₃⁺)), which dehydrate into oxazoline sulfonic acids . These derivatives exhibit:
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Proton Conductivity: 10⁻³–10⁻² S/cm, relevant for fuel cell membranes.
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Metal Coordination: Forms complexes with Cu(II) and Pd(II), characterized by X-ray crystallography .
Industrial and Pharmaceutical Applications
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